Lipophilicity Profile: XLogP3 Benchmarking Against 2-Octylpyridine and 2-Nonylpyridine
The target compound's XLogP3 of 5, computed by PubChem, places it at an intermediate yet distinct lipophilicity level between 2-octylpyridine (ACD/LogP 4.91, XLogP3 4.5) and 2-nonylpyridine (ACD/LogP 5.44, XLogP3 5.1) [1]. This positioning is not merely additive but reflects the branched, unsaturated architecture: the ethylidene group and prenyl terminus contribute to a higher partition coefficient than a fully saturated C8 chain, yet the conformational rigidity from the double bond prevents the excessive lipophilicity and molecular flexibility associated with a linear C9 chain, which triggers a Rule of 5 violation (rotatable bond count 8) . Thus, the compound offers a therapeutically relevant lipophilicity window that balances membrane permeability and solubility, a feature not achievable by simple linear 2-alkylpyridines.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3: 5 |
| Comparator Or Baseline | 2-Octylpyridine: ACD/LogP 4.91, XLogP3 4.5; 2-Nonylpyridine: ACD/LogP 5.44, XLogP3 5.1 |
| Quantified Difference | Target XLogP3 is 0.5 higher than 2-octylpyridine XLogP3 and 0.1 lower than 2-nonylpyridine XLogP3 |
| Conditions | Computed logP values (PubChem XLogP3 vs ACD/Labs LogP; note algorithmic differences) |
Why This Matters
Intermediate lipophilicity with reduced molecular flexibility impacts partitioning, bioavailability prediction, and off-target binding, a critical differentiator for medicinal chemistry and agrochemical lead optimization.
- [1] PubChem. (2026). Computed Properties for CID 44146223 (XLogP3-AA). National Center for Biotechnology Information. View Source
